1-HEPTEN-4-YNE

Beschreibung

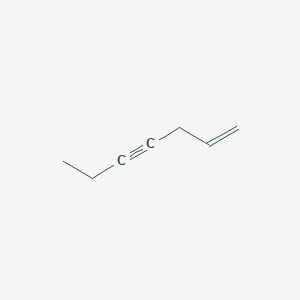

Structure

3D Structure

Eigenschaften

IUPAC Name |

hept-1-en-4-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAOTVQVMJKVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504744 | |

| Record name | Hept-1-en-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-78-3 | |

| Record name | 1-Hepten-4-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hept-1-en-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Hepten-4-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis of 1-hepten-4-yne, a valuable enyne building block in organic synthesis. The primary and most chemically sound method for its preparation involves the alkylation of a terminal alkyne, specifically 1-butyne, with an allyl halide. This document provides a comprehensive overview of the reaction, a detailed experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: Alkylation of 1-Butyne

The synthesis of 1-hepten-4-yne is efficiently achieved through a two-step, one-pot reaction. The process begins with the deprotonation of 1-butyne using a strong base, followed by the alkylation of the resulting acetylide anion with allyl bromide. The most common and effective base for this transformation is sodium amide in liquid ammonia.

The overall reaction scheme is as follows:

This method is favored due to the high acidity of the terminal alkyne proton (pKa ≈ 25), which allows for nearly quantitative deprotonation by sodium amide. The subsequent SN2 reaction with allyl bromide proceeds efficiently to form the desired carbon-carbon bond.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1-hepten-4-yne.

| Parameter | Value |

| Starting Material 1 | 1-Butyne |

| Starting Material 2 | Allyl Bromide |

| Base | Sodium Amide (NaNH2) |

| Solvent | Liquid Ammonia |

| Reaction Temperature | -33 °C (boiling point of ammonia) |

| Theoretical Yield | Based on limiting reagent |

| Reported Yield | 60-70% (typical for similar alkylations) |

| Purification Method | Fractional Distillation |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 1-hepten-4-yne. This protocol is based on established procedures for the alkylation of terminal alkynes.

Materials:

-

1-Butyne (condensed gas)

-

Allyl bromide

-

Sodium amide (NaNH2)

-

Liquid ammonia (NH3)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Dry ice/acetone condenser

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a dry ice/acetone condenser, a gas inlet tube, and a mechanical stirrer. The apparatus must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Formation of Sodium Butynide:

-

Approximately 250 mL of liquid ammonia is condensed into the reaction flask at -78 °C.

-

A catalytic amount of ferric nitrate is added to the liquid ammonia.

-

0.22 mol of sodium metal is added in small pieces to the vigorously stirred ammonia until a persistent blue color is observed.

-

The blue color is discharged by the addition of small pieces of sodium, and the solution turns gray, indicating the formation of sodium amide.

-

0.2 mol of 1-butyne is slowly bubbled through the solution. The formation of the sodium butynide salt is typically indicated by a color change.

-

-

Alkylation Reaction:

-

0.2 mol of allyl bromide is added dropwise to the stirred suspension of sodium butynide in liquid ammonia. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours, allowing the ammonia to reflux.

-

-

Workup:

-

After the reaction is complete, the liquid ammonia is allowed to evaporate.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride to destroy any unreacted sodium amide.

-

Water is added to dissolve the inorganic salts, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

-

Purification:

-

The solvent is removed by distillation at atmospheric pressure.

-

The crude 1-hepten-4-yne is then purified by fractional distillation to yield the pure product.

-

Mandatory Visualization

The logical workflow for the synthesis of 1-hepten-4-yne is depicted in the following diagram.

Caption: Workflow for the synthesis of 1-hepten-4-yne.

An In-depth Technical Guide to 1-Hepten-4-yne (CAS: 19781-78-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-hepten-4-yne, a versatile enyne building block in organic synthesis. Due to the limited availability of in-depth experimental data for this specific compound in publicly accessible literature, this guide focuses on its fundamental properties, general reactivity, and its notable application as a key intermediate in the synthesis of the antifungal drug Terbinafine.

Core Properties of 1-Hepten-4-yne

1-Hepten-4-yne is a hydrocarbon featuring both a double bond and a triple bond within its seven-carbon chain. This unique structural arrangement of unsaturation makes it a reactive and valuable synthon for the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of 1-Hepten-4-yne

| Property | Value | Source |

| CAS Number | 19781-78-3 | N/A |

| Molecular Formula | C₇H₁₀ | N/A |

| Molecular Weight | 94.15 g/mol | N/A |

| Boiling Point | 106 °C (at 730 mmHg) | [1] |

| Density | 0.766 g/cm³ | [1] |

| Synonyms | Hept-1-en-4-yne | [1] |

Chemical Reactivity and Synthetic Applications

The chemical behavior of 1-hepten-4-yne is dictated by the presence of the terminal alkene and the internal alkyne functionalities. These groups can undergo a variety of chemical transformations, often with the potential for regioselective and stereoselective control.

General Reactivity:

-

Oxidation: The double and triple bonds are susceptible to oxidation, which can lead to the formation of various oxygenated products such as epoxides, diols, or cleavage products depending on the reagents and reaction conditions.

-

Reduction: Catalytic hydrogenation can selectively reduce the alkyne to an alkene (often with Z-selectivity using specific catalysts like Lindlar's catalyst) or a saturated alkane. The terminal alkene can also be hydrogenated.

-

Substitution Reactions: The allylic and propargylic positions can be sites for radical or nucleophilic substitution reactions.

-

Addition Reactions: The double and triple bonds readily undergo addition reactions with electrophiles such as halogens and hydrohalic acids.

The most prominent application of a derivative of 1-hepten-4-yne is in the pharmaceutical industry as a key precursor for the synthesis of Terbinafine, a widely used antifungal agent.

Role in Terbinafine Synthesis

A chlorinated derivative of 1-hepten-4-yne, specifically (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne, serves as a crucial electrophile in the synthesis of Terbinafine. The following workflow outlines the general synthetic strategy described in various patents.

Caption: General workflow for the synthesis of Terbinafine.

Experimental Protocol: Synthesis of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne

The following is a generalized procedure based on information from patent literature. Specific conditions and reagents may vary.

Materials:

-

Trans-1,3-dichloropropene

-

Tert-butylacetylene

-

Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride)

-

Copper(I) iodide (CuI)

-

An organic amine base (e.g., triethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF))

Procedure:

-

A reaction vessel is charged with the palladium catalyst, copper(I) iodide, the organic amine, and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Trans-1,3-dichloropropene is added to the stirred reaction mixture.

-

Tert-butylacetylene is then added dropwise to the mixture, maintaining a controlled temperature.

-

The reaction is stirred at a specified temperature for a period sufficient to ensure complete conversion, typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up by quenching with water or a dilute aqueous acid.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by vacuum distillation to afford the pure (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne.

Caption: Experimental workflow for intermediate synthesis.

Conclusion

1-Hepten-4-yne is a valuable, albeit not extensively characterized, building block in organic synthesis. Its utility is most prominently demonstrated in the industrial synthesis of the antifungal agent Terbinafine, where a chlorinated derivative plays a pivotal role. While detailed experimental and spectroscopic data for the parent compound are scarce in the public domain, its general reactivity as an enyne allows for a wide range of synthetic transformations. Further research into the properties and applications of 1-hepten-4-yne could unveil new synthetic pathways and applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 1-Hepten-4-yne: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hepten-4-yne is a versatile enyne, a class of organic compounds characterized by the presence of both a double and a triple carbon-carbon bond. This guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 1-hepten-4-yne. It includes a detailed experimental protocol for its synthesis, a summary of its spectroscopic data, and a discussion of its potential applications, particularly in the realm of medicinal chemistry and drug development. The information is presented to be a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

1-Hepten-4-yne, with the chemical formula C₇H₁₀, is a structurally interesting molecule that serves as a valuable building block in organic synthesis.[1][2] Its unique arrangement of a terminal double bond and an internal triple bond allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules. While not a naturally occurring compound, its synthesis and properties have been a subject of academic interest. In recent years, compounds containing the enyne motif have garnered attention for their potential biological activities, including neuroprotective effects, suggesting that 1-hepten-4-yne and its derivatives could be explored for therapeutic applications.

Discovery and History

The first documented synthesis of 1-hepten-4-yne appears in a 1962 paper by M. Winter and F. Gautschi published in Helvetica Chimica Acta. This work was part of a broader investigation into the relationship between odor and chemical constitution, specifically focusing on the synthesis of cis- and trans-3-hexenal. The synthesis of 1-hepten-4-yne was a step in a multi-step reaction sequence. The foundational method for creating the enyne structure involves the alkylation of an acetylide with an allyl halide.

Physicochemical Properties

A summary of the key physicochemical properties of 1-hepten-4-yne is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀ | [1][2] |

| Molecular Weight | 94.15 g/mol | [1][2] |

| CAS Number | 19781-78-3 | [1] |

| Boiling Point | 106 °C (at 730 mmHg) | |

| Density | 0.766 g/cm³ | |

| Canonical SMILES | CCC#CCC=C |

Synthesis of 1-Hepten-4-yne

The synthesis of 1-hepten-4-yne can be achieved through the coupling of an acetylide derived from 1-butyne with allyl bromide. This method is a variation of the general synthesis of enynes from alkynes and allyl halides.

Experimental Protocol

This protocol is based on the general principles of acetylide alkylation.

Materials:

-

1-Butyne

-

Sodium amide (NaNH₂) or a suitable strong base

-

Liquid ammonia (optional, as solvent)

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon inlet, a solution of sodium amide in liquid ammonia is prepared. Alternatively, a suspension of sodium amide in an anhydrous ether can be used.

-

The flask is cooled in a dry ice/acetone bath.

-

1-Butyne is condensed into the flask or added slowly as a solution in the reaction solvent. The mixture is stirred for a period to ensure the complete formation of the butynide anion.

-

A solution of allyl bromide in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the butynide solution at a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed by distillation at atmospheric pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure 1-hepten-4-yne.

Synthetic Workflow

Caption: Synthetic workflow for 1-hepten-4-yne.

Spectroscopic Characterization

The structural elucidation of 1-hepten-4-yne is based on standard spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the terminal double bond, the allylic and propargylic protons, and the terminal methyl group. The approximate chemical shifts (δ) in ppm relative to TMS are: * Vinyl protons: 4.9-5.9 ppm (complex multiplet) * Allylic/Propargylic protons: ~2.1-2.3 ppm (multiplet) * Ethyl protons (CH₂): ~2.1 ppm (quartet) * Ethyl protons (CH₃): ~1.1 ppm (triplet) |

| ¹³C NMR | The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. Expected chemical shift ranges are: * Alkene carbons: 114-140 ppm * Alkyne carbons: 70-90 ppm * Alkyl carbons: 10-35 ppm |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by the following absorption bands: * ≡C-H stretch (for terminal alkynes, not present here) * C≡C stretch (internal alkyne): ~2100-2260 cm⁻¹ * =C-H stretch: ~3010-3095 cm⁻¹ * C=C stretch: ~1640-1680 cm⁻¹ * C-H stretch (alkyl): ~2850-2960 cm⁻¹ |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 94. The fragmentation pattern will be influenced by the presence of the double and triple bonds, with common fragmentation pathways including allylic and propargylic cleavage. |

Applications in Drug Development

While specific applications of 1-hepten-4-yne in drug development are not yet established, the enyne moiety is of significant interest in medicinal chemistry. Enyne-containing compounds have been investigated for a range of biological activities, including as potential anticancer and anti-inflammatory agents.[3] Some studies have suggested that certain enyne derivatives may possess neuroprotective properties. The structural rigidity and unique electronic properties of the enyne group make it an attractive scaffold for the design of novel therapeutic agents.

Potential Signaling Pathway Involvement

The neuroprotective effects of some compounds are mediated through the activation of signaling pathways that promote cell survival and inhibit apoptosis. While the direct interaction of 1-hepten-4-yne with specific neuronal signaling pathways has not been elucidated, a hypothetical mechanism could involve the modulation of pathways known to be involved in neuronal health, such as the PI3K/Akt or MAPK/ERK pathways. Further research is needed to explore these possibilities.

Caption: Hypothetical neuroprotective signaling pathway.

Conclusion

1-Hepten-4-yne is a readily accessible enyne with a rich potential for applications in organic synthesis. Its discovery is rooted in foundational studies of structure-activity relationships. The synthetic protocol provided herein offers a clear pathway for its preparation in a laboratory setting. While its direct applications in drug development are still in a nascent stage of exploration, the broader interest in the biological activities of enyne-containing molecules suggests that 1-hepten-4-yne and its derivatives may prove to be valuable scaffolds for the design of future therapeutic agents. Further research into its biological effects and the elucidation of its interactions with specific cellular targets are warranted.

References

An In-depth Technical Guide to 1-Hepten-4-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-hepten-4-yne, a versatile enyne compound. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential applications, particularly within the realm of drug discovery.

Core Data Presentation

Quantitative data for 1-hepten-4-yne is summarized in the tables below for ease of reference and comparison.

Table 1: Physical and Chemical Properties of 1-Hepten-4-yne

| Property | Value |

| CAS Number | 19781-78-3[1][2][3][4] |

| Molecular Formula | C₇H₁₀[1][2][3][4] |

| Molecular Weight | 94.15 g/mol [4] |

| Boiling Point | 106 °C (at 730 mmHg)[4] |

| Density | 0.766 g/cm³[4] |

| Canonical SMILES | CCC#CCC=C[2] |

Table 2: Spectroscopic Data for 1-Hepten-4-yne

| Technique | Observed Signal |

| Infrared (IR) Spectroscopy | C≡C stretch: 2120 cm⁻¹[1] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | δ 5.2 (alkene), δ 2.3 (alkyne)[1] |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺: 95.1543[1] |

Synthesis and Experimental Protocols

The primary synthetic route to 1-hepten-4-yne involves the alkylation of a propynyl anion with an allyl halide.[2] A detailed experimental protocol based on established organometallic procedures is provided below.

Synthesis of 1-Hepten-4-yne from Propyne and Allyl Bromide

This synthesis is a two-step process involving the formation of a propynyl lithium reagent followed by its reaction with allyl bromide.

Step 1: Formation of Propynyllithium

-

Materials:

-

Propyne (condensed)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is cooled to -78 °C in a dry ice/acetone bath.

-

Anhydrous THF is added to the flask via cannula.

-

Condensed propyne is carefully transferred to the reaction flask.

-

n-Butyllithium (1.0 equivalent) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred for an additional hour at -78 °C to ensure complete formation of propynyllithium.

-

Step 2: Alkylation with Allyl Bromide

-

Materials:

-

Propynyllithium solution from Step 1

-

Allyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Allyl bromide (1.0 equivalent) is added dropwise to the propynyllithium solution at -78 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure 1-hepten-4-yne.

-

Chemical Reactivity and Potential Applications

1-Hepten-4-yne's structure, containing both an alkene and an alkyne, makes it a versatile building block in organic synthesis.[1]

Key Reactions

-

Hydrogenation: The double and triple bonds can be selectively or fully reduced to yield the corresponding alkene, alkane, or diene.[1]

-

Substitution Reactions: The terminal alkyne proton can be deprotonated to form an acetylide, which can then act as a nucleophile in various substitution reactions.[1]

-

Addition Reactions: The double and triple bonds can undergo various addition reactions, such as halogenation and hydrohalogenation.

-

Cycloaddition Reactions: Enynes are known to participate in a variety of cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems, many of which are relevant in medicinal chemistry.

Applications in Drug Development

While specific applications of 1-hepten-4-yne in drug development are not extensively documented, the enyne motif is a valuable pharmacophore found in numerous biologically active compounds. The unique geometry and reactivity of the enyne functionality can be exploited to design novel therapeutic agents.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and potential reaction pathways of 1-hepten-4-yne, the following diagrams are provided in the DOT language.

Caption: Synthetic workflow for 1-hepten-4-yne.

Caption: Potential reaction pathways of 1-hepten-4-yne.

References

A Technical Guide to the Spectroscopic Characterization of 1-hepten-4-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-hepten-4-yne (CAS No: 19781-78-3) is an organic compound with the molecular formula C₇H₁₀.[1] Its structure, featuring both a terminal alkene and an internal alkyne, makes it a molecule of interest in synthetic organic chemistry. This guide provides a summary of the predicted spectroscopic data for 1-hepten-4-yne, along with typical experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to a lack of comprehensive, publicly available experimental spectra, this guide is based on established spectroscopic principles and data prediction.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-hepten-4-yne. These values are estimated based on the chemical structure and typical ranges for the functional groups present.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-1 (a, b) | ~5.0 - 5.2 | ddt (d, d, t) | 2H | Jtrans ≈ 17 Hz, Jcis ≈ 10 Hz, Jallyl ≈ 2 Hz |

| H-2 | ~5.7 - 5.9 | m | 1H | - |

| H-3 | ~2.9 - 3.1 | m | 2H | - |

| H-6 | ~2.1 - 2.3 | qt | 2H | Jvicinal ≈ 7.5 Hz, Jpropargyl ≈ 2.5 Hz |

| H-7 | ~1.1 - 1.2 | t | 3H | Jvicinal ≈ 7.5 Hz |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Position | Chemical Shift (δ, ppm) |

| C-1 | ~115 |

| C-2 | ~135 |

| C-3 | ~20 |

| C-4 | ~80 |

| C-5 | ~80 |

| C-6 | ~13 |

| C-7 | ~14 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 | =C-H | Alkene C-H stretch (sharp, medium) |

| ~3080 | =C-H | Alkene C-H stretch |

| ~2970, ~2880 | C-H | Alkyl C-H stretch |

| ~2250 | C≡C | Internal alkyne C-C stretch (weak) |

| ~1640 | C=C | Alkene C=C stretch |

| ~1415, ~915 | =C-H | Alkene C-H bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Description |

| 94 | [C₇H₁₀]⁺ | Molecular Ion (M⁺) |

| 79 | [C₆H₇]⁺ | Loss of methyl group (∙CH₃) |

| 67 | [C₅H₇]⁺ | Allylic cleavage, loss of ethyl radical (∙C₂H₅) |

| 65 | [C₅H₅]⁺ | Propargylic cleavage, loss of ethyl radical (∙C₂H₅) |

| 53 | [C₄H₅]⁺ | Loss of propargyl radical (∙C₃H₃) |

| 41 | [C₃H₅]⁺ | Allyl cation |

| 39 | [C₃H₃]⁺ | Propargyl cation |

Experimental Protocols

The following are typical experimental protocols for obtaining spectroscopic data for a liquid, volatile organic compound such as 1-hepten-4-yne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation : Dissolve approximately 5-10 mg of 1-hepten-4-yne in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.[3][4] This involves irradiating the sample with a broad range of proton frequencies to collapse C-H coupling, resulting in a single sharp peak for each unique carbon atom.[3][4]

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[5]

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or Neat Sample

-

Sample Preparation : For an ATR-FTIR spectrometer, place a single drop of neat (undiluted) 1-hepten-4-yne directly onto the ATR crystal.[6] Alternatively, for a transmission experiment, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr).[7]

-

Background Spectrum : Before running the sample, acquire a background spectrum of the empty instrument (or clean salt plates) to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental signals from the sample spectrum.[6]

-

Sample Spectrum Acquisition : Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands (peaks) and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) with Gas Chromatography (GC) Inlet

-

Sample Preparation : Prepare a dilute solution of 1-hepten-4-yne in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (GC-MS).[8]

-

GC Separation : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the compound from any impurities.

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Spectrum : A detector records the abundance of each ion at a specific m/z, generating a mass spectrum which is a plot of relative intensity versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule.[9][10]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, such as 1-hepten-4-yne, using the spectroscopic techniques described.

Caption: Workflow for the spectroscopic analysis of 1-hepten-4-yne.

References

- 1. 1-Hepten-4-yne | C7H10 | CID 12623293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Reactivity and Stability of 1-Hepten-4-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hepten-4-yne, a versatile enyne with the molecular formula C7H10, is a valuable building block in organic synthesis.[1] Its unique structure, featuring both a terminal double bond and an internal triple bond, imparts a distinct reactivity profile, making it a key intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of the reactivity and stability of 1-hepten-4-yne, including quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms to facilitate a deeper understanding for researchers in drug development and synthetic chemistry.

Chemical and Physical Properties

1-Hepten-4-yne is a colorless liquid with a molecular weight of 94.15 g/mol . Its structure consists of a seven-carbon chain with a double bond at the C1 position and a triple bond at the C4 position.

| Property | Value |

| Molecular Formula | C7H10 |

| Molecular Weight | 94.15 g/mol |

| IUPAC Name | Hept-1-en-4-yne |

| CAS Number | 19781-78-3 |

Stability

Enynes, particularly those that are conjugated, exhibit enhanced stability due to the delocalization of π-electrons. Although 1-hepten-4-yne is not a conjugated system, the proximity of the double and triple bonds influences its electronic properties and reactivity.

Bond Dissociation Energies (BDEs)

The C-H bonds at the allylic (C3) and propargylic (C6) positions are weaker than typical alkane C-H bonds, making these sites susceptible to radical abstraction.

| Bond | Type | Representative BDE (kcal/mol) |

| C3-H | Allylic | ~87-89 |

| C6-H | Propargylic | ~85-88 |

| C-H (vinyl) | sp2 | ~110 |

| C-H (alkyl) | sp3 | ~98-100 |

Note: These are representative values for similar structural motifs. Specific BDEs for 1-hepten-4-yne may vary.

Reactivity

The dual functionality of 1-hepten-4-yne allows for a rich and diverse range of chemical transformations. The alkene and alkyne moieties can react selectively or simultaneously, depending on the reaction conditions and reagents.

Oxidation

Oxidative cleavage of the double or triple bond can be achieved using various oxidizing agents.

Experimental Protocol: Ozonolysis of 1-Hepten-4-yne

This procedure describes the oxidative cleavage of the double bond in 1-hepten-4-yne to yield formaldehyde and 2-hexynal.

Materials:

-

1-Hepten-4-yne (1.0 g, 10.6 mmol)

-

Dichloromethane (CH2Cl2), anhydrous (50 mL)

-

Ozone (O3)

-

Triphenylphosphine (PPh3) (3.0 g, 11.4 mmol)

-

Nitrogen gas (N2)

Procedure:

-

Dissolve 1-hepten-4-yne in anhydrous CH2Cl2 in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a magnetic stirrer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble a stream of ozone through the solution. Monitor the reaction by TLC or by the appearance of a blue color, indicating an excess of ozone.

-

Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone.

-

Add triphenylphosphine to the solution at -78 °C and allow the mixture to warm to room temperature slowly.

-

The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to isolate the aldehyde products.

Logical Relationship of Ozonolysis

Caption: Ozonolysis of 1-hepten-4-yne proceeds via a molozonide and ozonide intermediate.

Reduction

Selective hydrogenation of the alkyne or alkene moiety can be achieved by choosing appropriate catalysts and reaction conditions.

Experimental Protocol: Selective Hydrogenation of 1-Hepten-4-yne to (Z)-1,4-Heptadiene

This protocol describes the partial hydrogenation of the triple bond to a cis-double bond using Lindlar's catalyst.

Materials:

-

1-Hepten-4-yne (1.0 g, 10.6 mmol)

-

Lindlar's catalyst (100 mg)

-

Hexane (50 mL)

-

Quinoline (2 drops)

-

Hydrogen gas (H2)

Procedure:

-

In a round-bottom flask, dissolve 1-hepten-4-yne in hexane.

-

Add Lindlar's catalyst and quinoline to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with hexane.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation.

Signaling Pathway of Catalytic Hydrogenation

Caption: Catalytic hydrogenation involves adsorption of reactants onto the catalyst surface.

Enyne Metathesis

Enyne metathesis is a powerful reaction for the formation of conjugated dienes. In the presence of a ruthenium catalyst, 1-hepten-4-yne can undergo a cross-metathesis reaction with ethylene to yield 1,4-nonadiene.

Experimental Protocol: Cross-Enyne Metathesis of 1-Hepten-4-yne with Ethylene

Materials:

-

1-Hepten-4-yne (0.5 g, 5.3 mmol)

-

Grubbs' second-generation catalyst (e.g., [RuCl2(PCy3)2(=CHPh)]) (5 mol%)

-

Dichloromethane (CH2Cl2), anhydrous (50 mL)

-

Ethylene gas

Procedure:

-

Dissolve 1-hepten-4-yne and the Grubbs' catalyst in anhydrous dichloromethane in a Schlenk flask under an inert atmosphere.

-

Bubble ethylene gas through the solution for 15 minutes.

-

Stir the reaction mixture at room temperature under an ethylene atmosphere.

-

Monitor the reaction by GC-MS.

-

Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Experimental Workflow for Enyne Metathesis

References

An In-depth Technical Guide to the Structural Isomers of 1-Hepten-4-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 1-hepten-4-yne, molecules with the chemical formula C₇H₁₀. This class of compounds, characterized by the presence of both a double and a triple carbon-carbon bond, holds significant potential in organic synthesis and drug discovery due to their versatile reactivity. This document details their structural diversity, physicochemical properties, experimental protocols for their synthesis, and a key reaction mechanism.

Structural Isomers of 1-Hepten-4-yne

The molecular formula C₇H₁₀ gives rise to a variety of structural isomers, primarily differing in the positions of the double and triple bonds and the branching of the carbon chain. A systematic nomenclature of these isomers is crucial for unambiguous identification. Below is a comprehensive list of the acyclic structural isomers of heptenyne.

Table 1: Acyclic Structural Isomers of C₇H₁₀ Enynes

| IUPAC Name | Structure |

| 1-Hepten-3-yne | CH₂=CHC≡CCH₂CH₂CH₃ |

| 1-Hepten-4-yne | CH₂=CHCH₂C≡CCH₂CH₃ |

| 1-Hepten-5-yne | CH₂=CHCH₂CH₂C≡CCH₃ |

| 1-Hepten-6-yne | CH₂=CHCH₂CH₂CH₂C≡CH |

| 2-Hepten-4-yne | CH₃CH=CHC≡CCH₂CH₃ |

| (E)-2-Hepten-4-yne | trans-CH₃CH=CHC≡CCH₂CH₃ |

| (Z)-2-Hepten-4-yne | cis-CH₃CH=CHC≡CCH₂CH₃ |

| 2-Hepten-5-yne | CH₃CH=CHCH₂C≡CCH₃ |

| (E)-2-Hepten-5-yne | trans-CH₃CH=CHCH₂C≡CCH₃ |

| (Z)-2-Hepten-5-yne | cis-CH₃CH=CHCH₂C≡CCH₃ |

| 3-Hepten-1-yne | CH₃CH₂CH=CHC≡CCH₃ |

| (E)-3-Hepten-1-yne | trans-CH₃CH₂CH=CHC≡CCH₃ |

| (Z)-3-Hepten-1-yne | cis-CH₃CH₂CH=CHC≡CCH₃ |

| 3-Hepten-5-yne | CH₃CH=CHC≡CCH₂CH₃ |

| (E)-3-Hepten-5-yne | trans-CH₃CH=CHC≡CCH₂CH₃ |

| (Z)-3-Hepten-5-yne | cis-CH₃CH=CHC≡CCH₂CH₃ |

| 4-Hepten-1-yne | CH₃CH₂C≡CCH=CHCH₃ |

| (E)-4-Hepten-1-yne | trans-CH₃CH₂C≡CCH=CHCH₃ |

| (Z)-4-Hepten-1-yne | cis-CH₃CH₂C≡CCH=CHCH₃ |

| 4-Hepten-2-yne | CH₃CH₂C≡CCH(CH₃)C≡CH |

| 5-Hepten-1-yne | CH₃C≡CCH₂CH=CHCH₃ |

| (E)-5-Hepten-1-yne | trans-CH₃C≡CCH₂CH=CHCH₃ |

| (Z)-5-Hepten-1-yne | cis-CH₃C≡CCH₂CH=CHCH₃ |

| 5-Hepten-2-yne | CH₃C≡CCH(CH₃)CH=CH₂ |

| 6-Hepten-1-yne | HC≡CCH₂CH₂CH=CHCH₃ |

| (E)-6-Hepten-1-yne | trans-HC≡CCH₂CH₂CH=CHCH₃ |

| (Z)-6-Hepten-1-yne | cis-HC≡CCH₂CH₂CH=CHCH₃ |

| 6-Hepten-2-yne | HC≡CCH(CH₃)CH₂CH=CH₂ |

| 3-Methyl-1-hexen-4-yne | CH₂=C(CH₃)C≡CCH₂CH₃ |

| 4-Methyl-1-hexen-4-yne | CH₂=CHC(CH₃)=C=CHCH₃ |

| 5-Methyl-1-hexen-3-yne | CH₂=CHC≡CCH(CH₃)CH₃ |

| 5-Methyl-1-hexen-4-yne | CH₂=CHC(CH₃)=C=CHCH₃ |

| 2-Methyl-2-hexen-4-yne | CH₃C(CH₃)=CHC≡CCH₃ |

| 3-Methyl-3-hexen-1-yne | CH₃CH₂C(CH₃)=CHC≡CH |

| 4-Methyl-3-hexen-1-yne | CH₃CH=C(CH₃)C≡CCH₃ |

| 5-Methyl-3-hexen-1-yne | (CH₃)₂CHCH=CHC≡CH |

| 2,2-Dimethyl-3-penten-1-yne | (CH₃)₂C=CHC≡CH |

| 3,3-Dimethyl-1-penten-4-yne | CH₂=C(CH₃)C(CH₃)₂C≡CH |

| 4,4-Dimethyl-1-penten-2-yne | CH₂=CHC≡CC(CH₃)₃ |

| 3-Ethyl-1-penten-3-yne | CH₂=C(CH₂CH₃)C≡CH |

Physicochemical Properties

The physicochemical properties of these isomers are critical for their application in various chemical processes. These properties are influenced by the position of the unsaturation and the degree of branching. A summary of available data for selected isomers is presented below.

Table 2: Physicochemical Properties of Selected C₇H₁₀ Isomers

| IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 1-Hepten-3-yne | 94.15 | 110 | 0.787 | 1.469 |

| 1-Hepten-4-yne | 94.15 | 106 at 730 mmHg[1] | 0.766[1] | 1.439 |

| (E)-3-Hepten-1-yne | 94.15 | Not Available | Not Available | Not Available |

| Hept-1-en-6-yne | 94.15 | Not Available | Not Available | Not Available |

| (E)-Hept-4-en-1-yne | 94.15 | Not Available | Not Available | Not Available |

Spectroscopic Data of 1-Hepten-4-yne:

-

¹H NMR: Predicted spectral data suggests characteristic signals for vinyl and acetylenic protons.

-

¹³C NMR: Predicted spectral data indicates the presence of sp, sp², and sp³ hybridized carbon atoms.

-

IR Spectroscopy: A characteristic C≡C stretching vibration is observed around 2120 cm⁻¹.[2]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and manipulation of these isomers in a laboratory setting. Below are representative protocols for the synthesis of related compounds, which can be adapted for the synthesis of 1-hepten-4-yne and its isomers.

General Procedure for the Synthesis of Enynes via Grignard Reaction

A common method for the synthesis of enynes involves the reaction of a Grignard reagent with a suitable electrophile. This approach can be adapted for the synthesis of 4,4-dialkoxybutynes, which are valuable synthetic precursors.

Materials:

-

Magnesium turnings

-

Propargyl bromide

-

Phenyl diethyl orthoformate

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Prepare the Grignard reagent by reacting magnesium turnings with propargyl bromide in anhydrous Et₂O.

-

In a separate flask, dissolve phenyl diethyl orthoformate in anhydrous THF.

-

Slowly add the prepared Grignard reagent to the orthoformate solution at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with Et₂O.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired enyne.

Synthesis of 1-Heptene via Hydrogenation of 1-Heptyne

While not an enyne, the synthesis of 1-heptene from 1-heptyne provides a relevant protocol for the selective reduction of a triple bond, a reaction that could be applied to enynes.

Materials:

-

1-Heptyne

-

Toluene

-

Hydrogen gas (H₂)

-

Reduced catalyst (e.g., Lindlar's catalyst)

Procedure:

-

In a 100 cm³ stainless steel autoclave reactor, disperse approximately 5 mg of the reduced catalyst in a 10 cm³ reactant mixture of 1-heptyne in toluene (2% v/v).[3]

-

Pressurize the reactor with H₂ to 4 bar.[3]

-

Maintain the reaction temperature at 30°C and stir at a high speed (e.g., 1000 rpm) to ensure efficient mixing and mass transfer.[3]

-

Monitor the reaction progress over a period of 5-120 minutes.[3]

-

After the reaction is complete, collect the liquid product.

-

Analyze the product by gas chromatography equipped with a flame ionization detector (FID) to determine the yield and purity of 1-heptene.[3]

Reaction Mechanisms: Enyne Metathesis

Enyne metathesis is a powerful bond reorganization reaction catalyzed by metal carbenes, such as Grubbs catalysts, that transforms an alkene and an alkyne into a 1,3-diene.[4][5] This reaction is highly valuable in organic synthesis for the construction of complex cyclic and acyclic systems.

The mechanism of intramolecular enyne metathesis catalyzed by a Grubbs-type ruthenium-carbene complex is a cyclical process.[6][7] The reaction is initiated by the coordination of the alkene part of the enyne substrate to the ruthenium catalyst, followed by a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. A subsequent retro-[2+2] cycloaddition releases the original carbene ligand and forms a new ruthenium-carbene complex with the substrate. This is followed by an intramolecular reaction between the ruthenium-carbene and the alkyne moiety, leading to the formation of a ruthenacyclobutene. Ring-opening of this intermediate generates a new ruthenium-vinylcarbene, which then undergoes a final ring-closing step to produce the diene product and regenerate the active catalyst.

Below is a DOT language script for a diagram illustrating the catalytic cycle of intramolecular enyne metathesis.

Caption: Catalytic cycle of intramolecular enyne metathesis.

Conclusion

The structural isomers of 1-hepten-4-yne represent a versatile class of molecules with significant potential for synthetic applications in pharmaceutical and materials science. This guide has provided a foundational understanding of their structure, properties, and reactivity. Further research into the specific biological activities of these isomers and the development of stereoselective synthetic routes will undoubtedly open new avenues for innovation in drug development and organic chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-HEPTEN-4-YNE | 19781-78-3 | Benchchem [benchchem.com]

- 3. 1-HEPTENE synthesis - chemicalbook [chemicalbook.com]

- 4. Enyne Metathesis [organic-chemistry.org]

- 5. Enyne metathesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Hepten-4-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hepten-4-yne is an organic molecule containing both a double and a triple bond, making it a member of the enyne family of compounds. Its unique structural features impart specific reactivity and conformational properties that are of interest in organic synthesis and medicinal chemistry. This technical guide provides a detailed overview of the molecular structure and conformational analysis of 1-hepten-4-yne. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages computational predictions and established principles of structural chemistry to provide a comprehensive analysis.

Molecular Structure

1-Hepten-4-yne possesses the molecular formula C7H10.[1][2] The structure consists of a seven-carbon chain with a terminal double bond between carbons 1 and 2, and a triple bond between carbons 4 and 5.

Predicted Molecular Geometry

The geometry of 1-hepten-4-yne is dictated by the hybridization of its carbon atoms. The sp2 hybridized carbons of the double bond (C1 and C2) will adopt a trigonal planar geometry with bond angles of approximately 120°. The sp hybridized carbons of the triple bond (C4 and C5) will have a linear geometry with a bond angle of 180°. The remaining sp3 hybridized carbons (C3, C6, and C7) will exhibit a tetrahedral geometry with bond angles around 109.5°.

Predicted Bond Lengths and Angles

| Bond Type | Hybridization | Predicted Bond Length (Å) | Predicted Bond Angle |

| C1=C2 | sp2-sp2 | ~1.34 | H-C1-H: ~117°, H-C1=C2: ~121.5°, C1=C2-C3: ~125° |

| C2-C3 | sp2-sp3 | ~1.50 | C2-C3-H: ~109.5°, C2-C3-C4: ~109.5° |

| C3-C4 | sp3-sp | ~1.46 | C3-C4≡C5: ~180° |

| C4≡C5 | sp-sp | ~1.20 | C4≡C5-C6: ~180° |

| C5-C6 | sp-sp3 | ~1.46 | C5-C6-H: ~109.5°, C5-C6-C7: ~109.5° |

| C6-C7 | sp3-sp3 | ~1.54 | H-C7-H: ~109.5° |

| C-H (sp2) | sp2-s | ~1.09 | |

| C-H (sp3) | sp3-s | ~1.10 |

Table 1: Predicted Bond Lengths and Angles for 1-Hepten-4-yne. These values are estimates based on standard bond lengths and angles for similar functional groups.

Conformational Analysis

The conformational flexibility of 1-hepten-4-yne arises from the rotation around its single bonds. The most significant rotational barriers will be associated with the C2-C3 and C5-C6 single bonds, which connect the unsaturated systems to the saturated parts of the molecule.

The rotation around the C2-C3 bond will be influenced by the steric interactions between the vinyl group and the propargylic methylene group. Similarly, rotation around the C5-C6 bond will be affected by interactions between the ethynyl group and the ethyl group. The molecule will preferentially adopt staggered conformations to minimize these steric clashes. The linear nature of the C3-C4-C5-C6 fragment will significantly influence the overall shape of the molecule, leading to more extended conformations being energetically favored.

Due to the lack of specific experimental or computational studies on the rotational barriers of 1-hepten-4-yne, a quantitative analysis cannot be provided. However, the principles of steric hindrance and torsional strain suggest that conformations where the bulky groups are anti to each other will be the most stable.

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of 1-hepten-4-yne are not extensively documented, general methods for the synthesis and characterization of enynes are well-established.

Representative Synthesis of a 1,4-Enyne

A common method for the synthesis of 1,4-enynes involves the coupling of a terminal alkyne with an allylic electrophile.

Materials:

-

1-Pentyne

-

Allyl bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A solution of 1-pentyne in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

An equimolar amount of n-BuLi in hexanes is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to form the lithium acetylide.

-

Allyl bromide is then added dropwise to the reaction mixture, and the solution is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH4Cl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-hepten-4-yne.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons and their connectivity. The vinyl protons will appear in the downfield region (δ 5-6 ppm), while the allylic and propargylic protons will be in the range of δ 2-3 ppm. The terminal methyl protons will be the most upfield.

-

¹³C NMR: Shows the number of different types of carbon atoms. The sp hybridized carbons of the alkyne will appear around δ 70-90 ppm, while the sp2 carbons of the alkene will be in the range of δ 110-140 ppm.

Infrared (IR) Spectroscopy:

-

The C≡C triple bond stretch will appear as a weak to medium band around 2100-2260 cm⁻¹.

-

The C=C double bond stretch will be observed in the region of 1620-1680 cm⁻¹.

-

The =C-H stretch of the terminal alkene will be seen around 3010-3095 cm⁻¹.

-

The C-H stretches of the saturated part of the molecule will appear just below 3000 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC can be used to determine the purity of the synthesized compound.

-

MS will provide the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.

Predicted Spectroscopic Data

The following are predicted spectra for 1-hepten-4-yne generated using computational tools.

Predicted ¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-2 |

| ~5.0 | m | 2H | H-1 |

| ~2.8 | m | 2H | H-3 |

| ~2.1 | q | 2H | H-6 |

| ~1.1 | t | 3H | H-7 |

Table 2: Predicted ¹H NMR Chemical Shifts for 1-Hepten-4-yne.

Predicted ¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| ~137 | C-2 |

| ~115 | C-1 |

| ~81 | C-4 or C-5 |

| ~79 | C-5 or C-4 |

| ~29 | C-3 |

| ~14 | C-6 |

| ~13 | C-7 |

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Hepten-4-yne.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2970, 2935, 2875 | Strong | C-H stretch (sp³) |

| ~2230 | Medium | C≡C stretch |

| ~1640 | Medium | C=C stretch |

| ~1460, 1380 | Medium | C-H bend (sp³) |

| ~990, 910 | Strong | =C-H bend (out-of-plane) |

Table 4: Predicted IR Absorption Frequencies for 1-Hepten-4-yne.

Conclusion

1-Hepten-4-yne is a molecule with a defined, yet conformationally flexible, structure. Its reactivity is governed by the presence of both alkene and alkyne functional groups. While experimental data on its specific structural parameters are scarce, computational methods and analogy to similar molecules provide a solid foundation for understanding its molecular geometry and conformational preferences. The general protocols for enyne synthesis and characterization outlined in this guide are applicable for the preparation and analysis of 1-hepten-4-yne and related compounds, which are valuable building blocks in various fields of chemical research and development.

References

In-Depth Technical Guide: Safety and Handling of 1-Hepten-4-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 1-hepten-4-yne. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from analogous compounds, such as 1-heptene and 1-heptyne, to provide a thorough understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

1-Hepten-4-yne is a volatile and flammable organic compound. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ | [1][2] |

| Molecular Weight | 94.15 g/mol | [1] |

| CAS Number | 19781-78-3 | [1][3] |

| Boiling Point | 106 °C (at 730 mmHg) | [4] |

| Density | 0.766 g/cm³ | [4] |

| Synonyms | Hept-1-en-4-yne | [1][3] |

Hazard Identification and Classification

Analogous Compound Data (1-Heptene):

| Hazard Class | Category |

| Flammable liquids | Category 2 |

| Aspiration hazard | Category 1 |

| Hazardous to the aquatic environment, acute hazard | Category 1 |

| Hazardous to the aquatic environment, long-term hazard | Category 1 |

Note: This data is for 1-heptene and should be used as a precautionary reference.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling 1-hepten-4-yne.[6][7][8]

| Equipment | Specification |

| Eye Protection | Chemical splash goggles or a full-face shield.[7] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[9][10] |

| Skin and Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron or suit is recommended.[7] |

| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary. |

Safe Handling and Storage

Handling

-

Ventilation: All work with 1-hepten-4-yne should be conducted in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation of vapors.[11]

-

Ignition Sources: Keep away from open flames, sparks, hot surfaces, and any other potential sources of ignition. Use non-sparking tools and explosion-proof equipment.[5][12]

-

Static Discharge: Take precautionary measures against static discharge by grounding all equipment.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

Storage

-

Container: Store in a tightly closed, properly labeled container.[11]

-

Conditions: Keep in a cool, dry, and well-ventilated place away from heat and direct sunlight.[11][12]

-

Segregation: Store separately from incompatible materials, such as strong oxidizing agents.

Experimental Protocols: General Handling Procedure

The following is a general protocol for handling 1-hepten-4-yne in a laboratory setting. This should be adapted based on the specific experimental context and a thorough risk assessment.

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Gather all necessary PPE and ensure it is in good condition.

-

Have a spill kit and appropriate fire extinguisher (e.g., dry chemical, CO₂) readily accessible.

-

Ground all equipment to be used.

-

-

Dispensing:

-

Work within the fume hood.

-

Use non-sparking tools for opening containers and transferring the liquid.

-

Transfer the required amount of 1-hepten-4-yne to a suitable reaction vessel.

-

Immediately reseal the primary container.

-

-

Reaction:

-

Conduct the reaction within the fume hood.

-

Maintain a controlled temperature and be mindful of any exothermic potential of the reaction.

-

-

Work-up and Disposal:

-

Quench the reaction carefully if necessary.

-

Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for hazardous waste.

-

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.[5]

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Fire and Explosion Hazards

1-Hepten-4-yne is a flammable liquid and its vapors can form explosive mixtures with air.

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Avoid using a direct stream of water as it may spread the fire.[12]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Reactivity and Incompatibility

1-Hepten-4-yne contains both a double and a triple bond, making it a reactive molecule.[13]

-

Reactivity: Can undergo reactions typical of alkenes and alkynes, such as addition, oxidation, and reduction.[13]

-

Incompatible Materials: Strong oxidizing agents.[12]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.

Visualizations

General Handling Workflow

Caption: A flowchart illustrating the key steps for the safe handling of 1-hepten-4-yne.

Logical Relationship of Hazards

Caption: A diagram showing the relationship between the properties, hazards, and control measures for 1-hepten-4-yne.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for any chemical before use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-HEPTEN-4-YNE | CAS#:19781-78-3 | Chemsrc [chemsrc.com]

- 3. 1-Hepten-4-yne | C7H10 | CID 12623293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hept-1-en-4-yne|lookchem [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. trimaco.com [trimaco.com]

- 8. ba.auburn.edu [ba.auburn.edu]

- 9. hsa.ie [hsa.ie]

- 10. mcrsafety.com [mcrsafety.com]

- 11. scharlabchina.com [scharlabchina.com]

- 12. fishersci.com [fishersci.com]

- 13. 1-HEPTEN-4-YNE | 19781-78-3 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: The Use of 1-Hepten-4-yne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-hepten-4-yne, a versatile building block in organic chemistry. Due to its unique structure containing both an alkene and an alkyne moiety, 1-hepten-4-yne is a valuable precursor for the construction of complex carbocyclic frameworks, particularly bicyclic systems. This document details a key application in the synthesis of bicyclo[3.3.0]octenone derivatives via the intramolecular Pauson-Khand reaction, a powerful tool in the synthesis of natural products and medicinally relevant compounds.

Introduction to 1-Hepten-4-yne

1-Hepten-4-yne is a readily accessible enyne that serves as a C7 building block in a variety of organic transformations.[1] Its bifunctional nature allows for selective reactions at either the double or triple bond, or concerted reactions involving both unsaturated systems. This characteristic makes it an ideal substrate for metal-catalyzed cyclization reactions, leading to the rapid assembly of complex molecular architectures. The resulting bicyclic ketones are core structures in numerous biologically active molecules and natural products.

Key Application: Intramolecular Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[2] The intramolecular version of this reaction, using substrates like 1-hepten-4-yne, is a highly efficient method for the construction of fused bicyclic systems with excellent regio- and stereoselectivity.[2]

Reaction Scheme:

This reaction provides a direct route to the bicyclo[3.3.0]octane skeleton, a common motif in natural product synthesis.[3]

Experimental Protocol: Synthesis of Bicyclo[3.3.0]oct-1-en-3-one

The following protocol is based on established procedures for the intramolecular Pauson-Khand reaction of analogous 1,6-enynes.[4]

Materials:

-

1-Hepten-4-yne

-

Octacarbonyldicobalt (Co₂(CO)₈)

-

Anhydrous solvent (e.g., pentane, toluene, or 1,2-dichloroethane)[2]

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Complexation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 1-hepten-4-yne (1.0 equivalent) in the chosen anhydrous solvent.

-

Add octacarbonyldicobalt (1.1 equivalents) portionwise to the solution at room temperature. The reaction mixture will typically change color, indicating the formation of the alkyne-cobalt complex. Stir the mixture for 2-4 hours.

-

Cyclization: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired bicyclo[3.3.0]oct-1-en-3-one.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the intramolecular Pauson-Khand reaction of 1,6-enynes, which are analogous to 1-hepten-4-yne.

| Parameter | Value/Condition | Expected Outcome | Reference |

| Substrate | 1-Hepten-4-yne | - | |

| Catalyst | Octacarbonyldicobalt (Co₂(CO)₈) | High yield of bicyclic product | [2] |

| Solvent | Toluene or 1,2-dichloroethane | Good yields | [2] |

| Temperature | Reflux | Reaction completion in 24-48h | [4] |

| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst decomposition | |

| Yield | 60-90% (based on analogous systems) | Formation of Bicyclo[3.3.0]oct-1-en-3-one | [4] |

Visualizing the Workflow and Reaction Pathway

Experimental Workflow:

Caption: Experimental workflow for the synthesis of bicyclo[3.3.0]oct-1-en-3-one.

Pauson-Khand Reaction Mechanism:

References

- 1. Cobalt carbonyl-mediated carbocyclizations of enynes: generation of bicyclooctanones or monocyclic alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocols: 1-Hepten-4-yne as a Versatile Precursor in Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-hepten-4-yne as a versatile building block in the total synthesis of natural products. The unique structural motif of a terminal alkene and an internal alkyne within a seven-carbon chain makes 1-hepten-4-yne an attractive precursor for a variety of complex molecular architectures. This document details a specific application in the synthesis of the antifungal agent Terbinafine, providing experimental protocols and relevant data.

Introduction to 1-Hepten-4-yne in Synthesis

1-Hepten-4-yne is a readily available starting material that can participate in a wide range of chemical transformations, including, but not limited to, hydrogenation, halogenation, oxidation, reduction, and addition reactions.[1] Its enyne functionality is particularly amenable to powerful carbon-carbon bond-forming reactions, such as palladium-catalyzed cyclizations and enyne metathesis, which are instrumental in the construction of cyclic and polycyclic systems found in many biologically active natural products.

Application Example: Synthesis of Terbinafine

A key application of a derivative of 1-hepten-4-yne is in the industrial synthesis of Terbinafine, a widely used antifungal medication. The synthesis involves the condensation of (1-naphthylmethyl)methylamine with a derivative of 1-hepten-4-yne, specifically 1-bromo-6,6-dimethyl-2-hepten-4-yne.[2] This approach, however, has been noted to have drawbacks on an industrial scale, including the use of toxic reagents and expensive catalysts.[2]

While a direct total synthesis of a natural product starting from 1-hepten-4-yne with a complete experimental protocol was not found in the immediate literature search, the principles of its reactivity can be illustrated through analogous transformations. The following sections provide a generalized protocol for a key synthetic step that highlights the utility of the enyne moiety, based on common palladium-catalyzed reactions.

Key Experimental Protocol: Palladium-Catalyzed Intramolecular Enyne Cyclization

This protocol describes a general procedure for the palladium-catalyzed intramolecular cyclization of a 1,6-enyne system, a common transformation for precursors like 1-hepten-4-yne after suitable elaboration. This type of reaction is fundamental in constructing five-membered carbocyclic and heterocyclic rings.

Table 1: Generalized Reaction Parameters for Palladium-Catalyzed Enyne Cyclization

| Parameter | Condition |

| Substrate | Substituted 1,6-enyne (derived from 1-hepten-4-yne) |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Tri-n-butylphosphine (P(n-Bu)₃) |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-80% |

Experimental Procedure:

-

To an oven-dried Schlenk tube is added the substituted 1,6-enyne substrate (1.0 equiv).

-

The tube is evacuated and backfilled with argon.

-

Anhydrous 1,4-dioxane is added via syringe.

-

Palladium(II) acetate (0.05 equiv) and tri-n-butylphosphine (0.1 equiv) are added sequentially under a positive pressure of argon.

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS for consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired cyclized product.

Note: The specific conditions, including catalyst, ligand, solvent, and temperature, may require optimization for different substrates.

Visualization of Synthetic Logic

The following diagrams illustrate the conceptual workflow for utilizing 1-hepten-4-yne in a hypothetical total synthesis and the general mechanism of a palladium-catalyzed enyne cyclization.

Caption: Conceptual workflow for the total synthesis of a natural product starting from 1-hepten-4-yne.

Caption: Simplified mechanism of a palladium-catalyzed intramolecular enyne cyclization.

Conclusion

1-Hepten-4-yne represents a valuable and versatile precursor for the synthesis of complex organic molecules. Its utility is exemplified in the industrial synthesis of Terbinafine and its potential for constructing intricate carbocyclic and heterocyclic frameworks via modern catalytic methods is significant. The provided generalized protocol for palladium-catalyzed enyne cyclization serves as a foundational method for researchers exploring the application of this and related enyne substrates in their synthetic endeavors. Further investigation into the total synthesis of natural products using 1-hepten-4-yne is warranted to fully exploit its synthetic potential.

References

Applications of 1-Hepten-4-yne in Medicinal Chemistry: A Review of Potential and Future Directions

Despite its intriguing chemical structure featuring both an alkene and an alkyne moiety, specific applications of 1-hepten-4-yne in medicinal chemistry are not extensively documented in publicly available scientific literature. While the broader class of enynes is of significant interest in drug discovery and natural product synthesis, detailed studies focusing specifically on 1-hepten-4-yne derivatives, including quantitative biological data and explicit experimental protocols, remain scarce.

This document aims to provide an overview of the potential applications of the 1-hepten-4-yne scaffold based on the general reactivity and biological activities of related enyne-containing molecules. The information presented here is intended for researchers, scientists, and drug development professionals interested in exploring this chemical space.

Introduction to the 1-Hepten-4-yne Scaffold

1-Hepten-4-yne is a seven-carbon hydrocarbon containing a terminal double bond and an internal triple bond. This unique arrangement of unsaturated bonds makes it a versatile building block in organic synthesis. The presence of both sp2 and sp hybridized carbon atoms allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecular architectures.

Potential Therapeutic Applications

While direct evidence is limited, the structural motifs present in 1-hepten-4-yne suggest potential for its derivatives in several therapeutic areas, primarily based on the known bioactivities of other enyne-containing compounds.

Neuroprotective Agents

A recurring theme in the study of small molecules containing unsaturated carbon-carbon bonds is their potential as neuroprotective agents. Research on various natural and synthetic compounds suggests that the electronic and steric properties of enynes can contribute to interactions with biological targets relevant to neurodegenerative diseases. For instance, some studies have investigated the neuroprotective effects of various compounds in cell-based assays using models like PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla and are widely used in neuroscience research.

While no specific studies on 1-hepten-4-yne derivatives were identified, the general concept involves synthesizing analogs and evaluating their ability to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity.

Synthetic Strategies and Experimental Protocols

The synthesis of derivatives of 1-hepten-4-yne would likely involve standard organic chemistry transformations targeting the alkene and alkyne functionalities.

General Synthetic Workflow

A general workflow for the synthesis and evaluation of 1-hepten-4-yne derivatives for potential medicinal chemistry applications is outlined below. This represents a hypothetical research plan based on standard drug discovery practices.

Application Notes and Protocols for the Polymerization of 1-Hepten-4-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction:

I. Polymerization Techniques Overview

Three primary polymerization methods are considered for 1-hepten-4-yne, each offering distinct advantages in controlling polymer architecture and properties.

-

Acyclic Enyne Metathesis Polymerization (EMET): This method utilizes ruthenium-based catalysts, such as Grubbs catalysts, to selectively react the double and triple bonds, leading to conjugated polymers. EMET is known for its high functional group tolerance and controlled polymerization behavior.

-

Ziegler-Natta Polymerization: This technique, traditionally used for alpha-olefins, can potentially polymerize the vinyl group of 1-hepten-4-yne. It often employs a transition metal halide catalyst with an organoaluminum co-catalyst.

-